Losartan-d3 Carboxylic Acid
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Overview
Description
Losartan-d3 Carboxylic Acid is a stable isotope labelled metabolite of Losartan . It is an antihypertensive drug, falling under the categories of enzyme inhibitors, cardiac drugs, and beta blockers . The molecular formula is C22 2H3 H18 Cl N6 O2 and the molecular weight is 439.91 .
Synthesis Analysis
An efficient and green synthetic route to losartan has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates . The above route was successfully operated in at a pilot-plant operation .Molecular Structure Analysis
The molecular structure of Losartan-d3 Carboxylic Acid is given by the formula C22 2H3 H18 Cl N6 O2 . The InChI representation of the molecule isInChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20 (23)19 (22 (30)31)29 (18)13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3, (H,30,31) (H,25,26,27,28)/i1D3
.
Scientific Research Applications
Losartan is metabolized into a more active carboxylic acid derivative, E3174, which is pharmacologically more active than the parent compound. This biotransformation involves cytochrome P450 (CYP) enzymes, specifically CYP3A and CYP2C subfamilies (Stearns et al., 1995).
Some individuals exhibit minimal conversion of Losartan to its active metabolite, suggesting a rare deficit in drug metabolism. This observation is crucial for understanding interindividual variability in response to Losartan therapy (McCrea et al., 1999).
A sensitive and selective LC-MS/MS method has been developed for determining Losartan and Losartan Carboxylic Acid in human plasma, which is essential for pharmacokinetic research (Sharma et al., 2010).
The electrochemical degradation of Losartan, an emerging pharmaceutical pollutant, was studied, and the ability to mineralize Losartan and its carboxylic acid metabolite was demonstrated (Salazar et al., 2016).
The effects of phenobarbital on plasma profiles of Losartan and its active metabolite E‐3174 were investigated, highlighting the interactions between Losartan metabolism and other medications (Goldberg et al., 1996).
The CYP2C9 polymorphism plays a significant role in Losartan oxidation, suggesting genetic factors influence the efficacy and safety of Losartan therapy (Yasar et al., 2001).
Salvianolic acid B and tanshinone IIA from Danshen have different influences on the metabolism of Losartan, potentially affecting the pharmacokinetics of Losartan and its metabolite (Wang et al., 2016).
Mechanism of Action
Losartan is a potent and selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist . It blocks AT1 receptors and intracellular calcium signaling promoting vasodilatation . As a specific inhibitor of the urate transporter 1 (SLC22A12, URAT1), losartan blocks the uptake of uric acid into cells, thus leaving more available in the bloodstream to be filtered and excreted by the kidneys .
properties
IUPAC Name |
5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662058 |
Source
|
Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189729-40-5 |
Source
|
Record name | 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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